molecular formula C21H31N3O2 B7183395 N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide

Cat. No.: B7183395
M. Wt: 357.5 g/mol
InChI Key: XAVXCJWCKAEION-UHFFFAOYSA-N
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Description

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide is a complex organic compound that features a benzamide core with a piperidine and pyrrolidine substituent

Properties

IUPAC Name

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-10-22-20(25)18-6-5-7-19(15-18)21(26)24-13-8-17(9-14-24)16-23-11-3-4-12-23/h5-7,15,17H,2-4,8-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXCJWCKAEION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCC(CC2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The key steps include:

    Formation of Piperidine Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Pyrrolidine: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the piperidine intermediate.

    Coupling with Benzamide: The final step involves coupling the piperidine-pyrrolidine intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly for its potential as a selective receptor modulator.

    Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-ylmethyl)phenyl)-3-propylbenzamide
  • N-(4-(piperidin-1-ylmethyl)phenyl)-3-propylbenzamide

Uniqueness

N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for selective interactions with certain biological targets, making it a valuable compound in drug discovery and development.

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